6-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride
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Overview
Description
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride is a chemical compound with a complex structure that includes a bromine atom, an indene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride typically involves multiple steps, starting with the formation of the indene ring followed by the introduction of the pyrrolidine ring and the bromine atom. Common synthetic routes may include:
Indene Formation: The indene ring can be synthesized through the cyclization of appropriate precursors, such as alkenes or alkynes, under specific conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often introduced through a cyclization reaction involving amino alcohols or amino acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly at the bromine atom, can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Bromine (Br2) or other halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, 6-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a precursor for the development of new drugs or biological probes.
Medicine: The potential medicinal applications of this compound include its use in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to a cascade of biochemical reactions. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride
7-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride
Uniqueness: 6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride is unique due to its specific position of the bromine atom and the spirocyclic structure. These features distinguish it from similar compounds and may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2490420-70-5 |
---|---|
Molecular Formula |
C12H15BrClN |
Molecular Weight |
288.6 |
Purity |
95 |
Origin of Product |
United States |
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